![molecular formula C24H28N2O3S2 B2851636 N-(1-金刚烷基)-2-[(5Z)-5-[(4-乙氧苯基)亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]乙酰胺 CAS No. 394239-42-0](/img/structure/B2851636.png)

N-(1-金刚烷基)-2-[(5Z)-5-[(4-乙氧苯基)亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

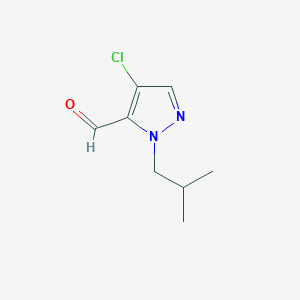

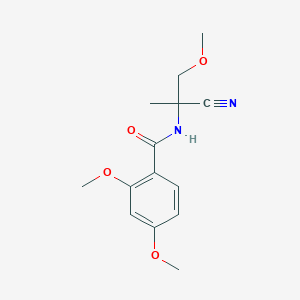

This compound is a complex organic molecule that contains several functional groups. It has an adamantyl group (a type of bulky, three-dimensional alkyl group), an ethoxyphenyl group (an aromatic ring with an ether group), and a thiazolidine group (a five-membered ring containing nitrogen and sulfur). The presence of these groups could give the compound unique chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group is bulky and could cause steric hindrance, affecting how the molecule interacts with others. The thiazolidine ring and the ethoxyphenyl group could participate in various types of bonding, including hydrogen bonding and pi stacking .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the bulky adamantyl group might make the compound less soluble in water, while the presence of the polar thiazolidine ring and ethoxyphenyl group could enhance its solubility in certain organic solvents .科学研究应用

Synthesis of Adamantane Functional Derivatives

A series of new polyfunctional derivatives was synthesized using N-[(adamantan-1-yl)alkyl]-acetamides as a starting material. The reactions were carried out in acid media. The obtained compounds could be considered as building blocks for the synthesis of conformationally restricted peptidomimetics .

Palladium-Catalyzed Asymmetric Allylic Alkylation

Chiral phosphine–internal olefin hybrid type ligands such as N-1-adamantyl-N-cinnamylaniline derivatives were synthesized and utilized for the palladium-catalyzed asymmetric allylic alkylation of indoles to afford the desired products in high enantioselectivities .

Synthesis of Adamantyl Esters of Unsaturated Acids

A new method for the synthesis of adamantyl esters of acrylic, methacrylic, and cinnamic acids was developed. The reactions were carried out under mild conditions in the absence of catalysts, providing a high yield .

Synthesis of N-(adamantan-1-yl)amides

N-(Adamantan-1-yl)amides were synthesized in 70–90% yield by reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .

Antimicrobial and Anti-Proliferative Activities

The compound has been used in the synthesis of novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives, which have shown antimicrobial and anti-proliferative activities .

Hematology Stains

The compound, also known as Fast Dark Blue R Salt, is used in hematology for staining purposes .

安全和危害

未来方向

The future directions for research on this compound would likely depend on its intended applications. For example, if it’s being studied as a potential drug, future research might focus on things like improving its efficacy, reducing its side effects, or understanding its mechanism of action in more detail .

属性

IUPAC Name |

N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S2/c1-2-29-19-5-3-15(4-6-19)10-20-22(28)26(23(30)31-20)14-21(27)25-24-11-16-7-17(12-24)9-18(8-16)13-24/h3-6,10,16-18H,2,7-9,11-14H2,1H3,(H,25,27)/b20-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYBKVOFZBZPCT-JMIUGGIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine](/img/structure/B2851557.png)

![N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2851562.png)

![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2851566.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2851568.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)

![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)